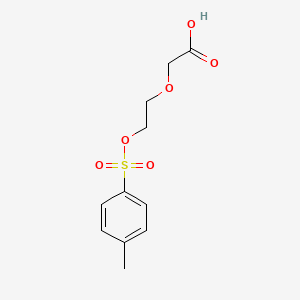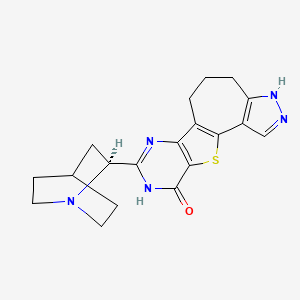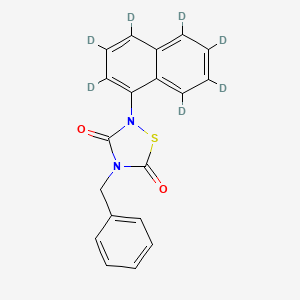
Tideglusib-d7-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tideglusib-d7-1 is a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various diseases, including Alzheimer’s disease and progressive supranuclear palsy. This compound has shown promise in promoting wound healing and dentine regeneration .
准备方法
The synthesis of Tideglusib-d7-1 involves several steps, starting with the preparation of the core structure, 1,2,4-thiadiazolidine-3,5-dione. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized by reacting a naphthalene derivative with a benzyl derivative under specific conditions to form the thiadiazolidine ring.
Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product
化学反应分析
Tideglusib-d7-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Medicine: The compound has been investigated for its potential to treat Alzheimer’s disease and progressive supranuclear palsy.
Biology: This compound has been used in various biological studies to investigate its effects on cellular signaling pathways and gene expression
作用机制
Tideglusib-d7-1 exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3), a proline/serine protein kinase involved in various cellular signaling pathways. By inhibiting GSK-3, this compound prevents the phosphorylation of key proteins involved in cell survival, proliferation, and differentiation. This inhibition leads to the activation of the PI3K/Akt pathway, which promotes cell survival and wound healing .
相似化合物的比较
Tideglusib-d7-1 is unique among GSK-3 inhibitors due to its irreversible inhibition mechanism. Other similar compounds include:
Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.
TDZD-8: A member of the thiazolidinedione family that also inhibits GSK-3.
L803mts10: A small peptide inhibitor of GSK-3
Compared to these compounds, this compound has shown a higher potency and a broader range of applications, particularly in wound healing and dentine regeneration.
属性
分子式 |
C19H14N2O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D |
InChI 键 |
PMJIHLSCWIDGMD-NQJWYGBVSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
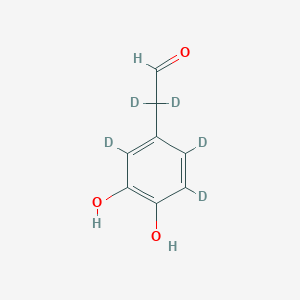
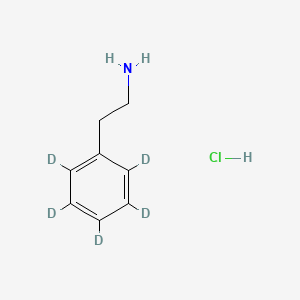

![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
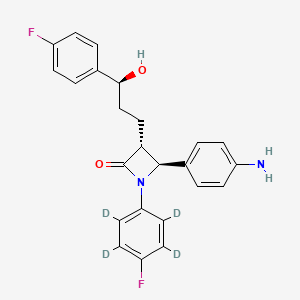
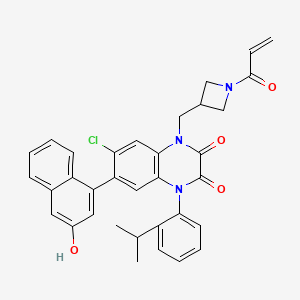
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
